4-[4-(4-Aminophenyl)piperazin-1-yl]aniline
Description
Contextualizing Arylpiperazine Derivatives in Contemporary Chemical Science
Arylpiperazine derivatives represent a prominent class of compounds in contemporary chemical science, largely owing to their versatile and pharmacologically significant scaffold. The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, linked to an aryl group, forms the core of numerous biologically active molecules. In recent decades, these derivatives have been the subject of extensive research, leading to the development of a wide array of therapeutic agents. researchgate.netdacl.co.in
The significance of arylpiperazines is particularly pronounced in the field of medicinal chemistry, where they are recognized as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple, diverse biological targets. Consequently, arylpiperazine derivatives have been successfully developed into drugs for treating a range of conditions, especially those affecting the central nervous system (CNS). researchgate.net Their ability to interact with various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, has led to their use as antipsychotics, antidepressants, and anxiolytics. researchgate.net
Beyond the CNS, the application of arylpiperazine derivatives has expanded into oncology. Researchers have explored their potential as anticancer agents, with studies indicating that these compounds can exhibit cytotoxic effects against various tumor cell lines. dacl.co.in The modular nature of the arylpiperazine structure allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties, making it a valuable platform for the discovery of new anticancer drug candidates. dacl.co.in
The broad utility of arylpiperazine derivatives is a testament to their unique combination of structural and electronic properties. The piperazine ring can act as a rigid spacer or a flexible linker, while the aryl group can be tailored to achieve specific molecular interactions. This inherent versatility ensures that arylpiperazine derivatives will remain a focal point of research in the pursuit of novel and effective therapeutic agents.
Significance of the Bifunctional Piperazine-Aniline Scaffold in Molecular Design
The bifunctional piperazine-aniline scaffold is a key structural motif that offers considerable advantages in molecular design, particularly for applications in both medicinal chemistry and materials science. This scaffold is characterized by the presence of a central piperazine ring linked to two aniline (B41778) moieties. The aniline groups, each possessing a primary amine (-NH2), provide two reactive sites, making the molecule a diamine. This bifunctionality is a crucial feature that dictates the potential applications of compounds like 4-[4-(4-Aminophenyl)piperazin-1-yl]aniline.
In the realm of materials science, bifunctional diamines are fundamental building blocks for the synthesis of high-performance polymers. Aromatic polyamides (aramids) and polyimides, known for their exceptional thermal stability, mechanical strength, and chemical resistance, are typically synthesized through the polycondensation of aromatic diamines with aromatic diacids or dianhydrides. The symmetrical nature of a molecule like this compound, with its two reactive amine groups positioned at opposite ends, makes it an ideal monomer for creating linear polymer chains with well-defined structures. The incorporation of the piperazine ring into the polymer backbone can introduce a degree of flexibility and disrupt chain packing, which can enhance the solubility and processability of the resulting polymers without significantly compromising their thermal properties.
Scope and Research Focus on this compound
The chemical compound this compound, also known by its synonym N,N'-bis(4-aminophenyl)piperazine, is a symmetrical aromatic diamine. Its molecular structure consists of a central piperazine ring symmetrically substituted with two 4-aminophenyl groups on the nitrogen atoms.
| Chemical Identifier | Value |
| IUPAC Name | This compound |
| Synonym | N,N'-bis(4-aminophenyl)piperazine |
| CAS Number | 7479-12-1 |
| Molecular Formula | C16H20N4 |
| Molecular Weight | 268.36 g/mol |
Interactive Data Table: Basic chemical identifiers for this compound.
Despite the clear potential of this molecule as a monomer for polymer synthesis and as a scaffold in medicinal chemistry, a comprehensive review of the scientific literature reveals that this compound has not been the subject of extensive, dedicated research studies. Its primary role appears to be as a chemical intermediate or a building block in the synthesis of more complex molecules. For instance, patent literature suggests its potential use in the formation of polyamic acids, which are precursors to polyimides. google.com
The research focus for compounds with a similar diamine structure is often on their incorporation into high-performance polymers. The resulting polyamides and polyimides are then characterized for their thermal, mechanical, and solubility properties. Given its structure, it can be inferred that this compound would likely be investigated for its ability to impart favorable characteristics, such as improved solubility and processability, to otherwise intractable aromatic polymers.
In the context of medicinal chemistry, while the broader class of arylpiperazines is widely studied, specific research on the biological activity of this compound itself is limited. Its symmetrical nature could make it a candidate for the development of bivalent ligands capable of interacting with two receptor sites simultaneously. However, at present, there is a notable absence of detailed published research on its specific applications and biological properties.
Properties
IUPAC Name |
4-[4-(4-aminophenyl)piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHZAVJNUJCQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322586 | |
| Record name | 4-[4-(4-aminophenyl)piperazin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7479-12-1 | |
| Record name | NSC401585 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[4-(4-aminophenyl)piperazin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(p-aminophenyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ4QJV3C4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 4 4 4 Aminophenyl Piperazin 1 Yl Aniline
Established Synthetic Pathways for Arylpiperazines
The arylpiperazine moiety is a common scaffold in medicinal chemistry. mdpi.comnih.gov Its synthesis is well-documented, with several reliable methods for its construction.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. numberanalytics.comyoutube.com This reaction has revolutionized the synthesis of arylamines, including arylpiperazines, by coupling an aryl halide or pseudohalide with an amine. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the catalyst. youtube.com
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. youtube.com Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to enhance reaction rates and yields. youtube.comresearchgate.net This method can be used to couple piperazine (B1678402) with two equivalents of a protected 4-haloaniline derivative or sequentially with different aryl halides.
Table 1: Selected Ligands for Buchwald-Hartwig Amination
| Ligand Name | Common Abbreviation | Structural Features |
|---|---|---|
| Tri-tert-butylphosphine | P(t-Bu)₃ | Bulky and electron-rich, effective for sterically hindered substrates. researchgate.net |
| XPhos | XPhos | A biaryl phosphine ligand known for high catalytic activity. youtube.com |
| SPhos | SPhos | Another highly active biaryl phosphine ligand. youtube.com |
The reaction's versatility allows for a broad substrate scope, including the use of various aryl halides (chlorides, bromides, iodides) and primary or secondary amines. numberanalytics.comorganic-chemistry.org
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is subsequently reduced to the corresponding amine. youtube.comresearchgate.net This process can be performed in one pot by using a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. youtube.commasterorganicchemistry.com
While direct reductive amination is a powerful tool, a more common strategy for introducing the aminophenyl groups in the synthesis of molecules like 4-[4-(4-Aminophenyl)piperazin-1-yl]aniline is through the reduction of a precursor containing nitro groups. For instance, a common synthetic route involves the catalytic hydrogenation of a dinitrophenylpiperazine intermediate. A documented synthesis of a related compound, 4-acetyl-1-(4-aminophenyl)piperazine, involves the hydrogenation of 4-acetyl-1-(4-nitrophenyl)piperazine using Raney nickel as the catalyst. prepchem.com This transformation of a nitro group to an amine is a highly efficient and widely used method in the synthesis of anilines. tdcommons.org
Table 2: Common Reducing Agents for Nitro Group Reduction and Reductive Amination
| Reagent | Abbreviation | Typical Application |
|---|---|---|
| Hydrogen gas with catalyst (e.g., Pd/C, Raney Ni) | H₂/Catalyst | Catalytic hydrogenation for reducing nitro groups and imines. prepchem.com |
| Sodium borohydride | NaBH₄ | Reduction of aldehydes, ketones, and imines. masterorganicchemistry.com |
| Sodium cyanoborohydride | NaBH₃CN | Selective reduction of imines in the presence of carbonyls. masterorganicchemistry.com |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective reducing agent for reductive aminations. masterorganicchemistry.comnih.gov |
The formation of the central piperazine ring is a critical step that can be achieved through various cyclization strategies. researchgate.net A prevalent method involves the reaction of a primary amine or aniline (B41778) with a bifunctional electrophile, such as a dihalide. For example, the synthesis of 1-(4-hydroxyphenyl) piperazine can be accomplished by reacting 4-aminophenol (B1666318) with bis(2-chloroethyl)amine (B1207034) hydrochloride. tdcommons.orgpatsnap.com This approach builds the piperazine ring directly onto the aryl moiety.
Other advanced strategies include:
Palladium-catalyzed cyclization: Modular synthesis of highly substituted piperazines can be achieved by coupling a propargyl unit with various diamine components. organic-chemistry.org
Reductive cyclization of dioximes: A novel strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine, followed by a catalytic reductive cyclization to form the piperazine ring. nih.govresearchgate.net
Three-component ring-opening cyclization: Highly substituted piperazines can be synthesized stereoselectively from N-activated aziridines, anilines, and propargyl carbonates in a one-pot reaction. acs.org
These methods offer diverse entry points to the piperazine core, allowing for substitution at various positions on the ring. researchgate.netresearchgate.net
Strategic Derivatization and Scaffold Modifications
Once the core arylpiperazine structure is assembled, further modifications can be made to the scaffold to achieve the desired final compound.
The nitrogen atoms of the piperazine ring are nucleophilic and can be readily substituted through various reactions. researchgate.net For a monosubstituted piperazine, the remaining secondary amine can be alkylated or arylated to produce N,N'-disubstituted piperazines. researchgate.net
Common methods for N-substitution include:
N-Alkylation: Reaction with alkyl halides is a straightforward method to introduce alkyl groups onto the piperazine nitrogen. researchgate.net
N-Arylation: The Buchwald-Hartwig amination, as discussed previously, is also a premier method for introducing aryl groups.
Reductive Amination: A piperazine nitrogen can be functionalized by reacting it with an aldehyde or ketone in the presence of a reducing agent. nih.gov
Acylation: Reaction with acyl chlorides or anhydrides can introduce acyl groups, which can be a protecting group or a desired functional moiety.
These reactions are fundamental in creating libraries of arylpiperazine derivatives for various applications. nih.govnih.gov
Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another. ub.eduorganic-chemistry.org In the context of synthesizing this compound, the most critical FGI is the reduction of nitrophenyl groups to aminophenyl groups.
However, a wide range of other FGIs can be applied to the aromatic rings of arylpiperazine intermediates to build molecular complexity or to install the final desired functionality.
Table 3: Examples of Functional Group Interconversions on Aromatic Rings
| Starting Group | Target Group | Typical Reagents/Reaction Type | Reference |
|---|---|---|---|
| Nitro (-NO₂) | Amine (-NH₂) | H₂, Pd/C; Raney Ni; SnCl₂, HCl | prepchem.comtdcommons.org |
| Amine (-NH₂) | Diazonium Salt (-N₂⁺) | NaNO₂, HCl | vanderbilt.edu |
| Amine (-NH₂) | Halide (-Br, -Cl) | Sandmeyer Reaction (via diazonium salt) | vanderbilt.edu |
| Hydroxyl (-OH) | Halide (-Cl, -Br) | SOCl₂, PBr₃ | ub.eduvanderbilt.edu |
| Halide (-X) | Nitrile (-CN) | CuCN (Rosenmund-von Braun reaction) | vanderbilt.edu |
These transformations provide synthetic flexibility, enabling chemists to introduce reactive handles or change the electronic properties of the aromatic rings as needed during the synthesis. ub.eduorganic-chemistry.org
Synthesis of Analogues with Varied Aromatic Substituents
The generation of analogues of this compound allows for the exploration of structure-activity relationships, making it a significant area of synthetic focus. researchgate.net Strategies typically involve introducing substituents onto the aromatic rings either before or after the coupling with the piperazine core. Common synthetic approaches include nucleophilic aromatic substitution (SNAr) and modern cross-coupling reactions.
For instance, the synthesis of hydroxylated analogues, such as 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, is a key step in the preparation of certain pharmaceutical agents. patsnap.com One patented method describes the coupling of 4-hydroxyaniline with dichloroethylamine hydrochloride to first form 1-(4-hydroxyphenyl)piperazine. patsnap.com This intermediate is then coupled with 4-nitrochlorobenzene, followed by the reduction of the nitro group to yield the final amino-hydroxy analogue. patsnap.com This multi-step process highlights a common strategy where one aromatic ring is introduced, followed by the second, allowing for differentiation in substitution patterns.
Another prevalent method involves the palladium-catalyzed Buchwald-Hartwig amination, which provides a versatile route to a wide range of N-arylpiperazine derivatives. patsnap.com This reaction can be used to couple piperazine with various substituted aryl halides or triflates. For example, the reaction of piperazine with p-methoxybromobenzene can be achieved using a palladium acetate (B1210297) catalyst and a strong base like potassium tert-amylate, leading to the formation of 1,4-bis(p-methoxyphenyl)piperazine. patsnap.com Subsequent demethylation and other functional group interconversions can then yield a variety of substituted analogues.
The synthesis of analogues is not limited to substitution on the phenyl rings. Modifications on the piperazine ring itself, though less common, represent an area of growing interest for creating novel chemical entities. mdpi.comnih.gov However, for analogues of this compound, aromatic substitution remains the primary strategy for diversification.
Table 1: Examples of Synthesized Analogues and Methodologies
| Analogue Name | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine | 4-Hydroxyaniline, Dichloroethylamine hydrochloride, 4-Nitrochlorobenzene | Ring formation, Nucleophilic Aromatic Substitution, Nitro Reduction | patsnap.com |
| 1,4-Bis(p-methoxyphenyl)piperazine | Piperazine, p-Methoxybromobenzene | Buchwald-Hartwig Amination | patsnap.com |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone Derivatives | 4-Piperazin-1-yl phenol (B47542), Various Benzoyl Chlorides | Acylation | nih.gov |
Optimization of Synthetic Conditions and Yields
Improving the efficiency and yield of the synthesis of this compound and its precursors is crucial for industrial applications. patsnap.com Research in this area focuses on refining reaction parameters such as catalyst systems, solvents, temperature, and reaction times.
A common route to the parent compound involves the reaction of piperazine with two equivalents of a p-substituted aniline precursor, often p-nitrochlorobenzene, followed by a reduction step. tdcommons.org A technical disclosure outlines a process for a related compound, 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, starting from 4-(piperazin-1-yl)phenol and p-nitrochlorobenzene. tdcommons.org The reaction is heated to 110-115°C in N-Methyl-pyrrolidone (NMP) with triethylamine (B128534) as a base for 6 hours. tdcommons.org The subsequent reduction of the nitro intermediate is performed using Raney nickel as a catalyst under hydrogen pressure at 45-50°C for 3 hours. tdcommons.org The choice of solvent, catalyst, and temperature are critical variables that are often optimized to maximize yield and purity. For example, the use of palladium on carbon (Pd/C) for the hydrogenation of nitro groups is a widely adopted, efficient method. prepchem.comchemicalbook.com
In the context of cross-coupling reactions like the Buchwald-Hartwig amination, optimization involves screening different palladium catalysts, phosphine ligands, and bases. A patent for the synthesis of 1,4-bis(p-methoxyphenyl)piperazine specifies using palladium acetate as the catalyst with potassium tert-amylate as the base in toluene, with the reaction proceeding at 110°C for 1 hour to achieve a 90% yield. patsnap.com The selection of a strong, non-nucleophilic base and an appropriate ligand for the palladium catalyst is key to preventing side reactions and achieving high conversion rates.
The table below summarizes optimized conditions found in various synthetic preparations related to the target compound and its analogues.
Table 2: Optimized Reaction Conditions for Synthesis
| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Coupling of 4-(Piperazin-1-yl)phenol and p-Nitrochlorobenzene | Triethylamine (base) | N-Methyl-pyrrolidone | 110-115°C | 6 hours | Not specified | tdcommons.org |
| Nitro Group Reduction | Raney Nickel, H₂ | Dimethylformamide | 45-50°C | 3 hours | Not specified | tdcommons.org |
| Nitro Group Reduction | 10% Pd/C, H₂ (4 bar) | Ethanol (B145695) | Room Temp. | Not specified | High | prepchem.com |
| Buchwald-Hartwig Coupling (p-methoxybromobenzene) | Palladium acetate, Potassium tert-amylate | Toluene | 110°C | 1 hour | 90% | patsnap.com |
Challenges and Future Directions in Synthetic Design for this compound
Despite the established methods for synthesizing this compound and its analogues, several challenges remain. A primary challenge in synthesizing symmetrically substituted diarylpiperazines is controlling selectivity and preventing the formation of mono-substituted byproducts, which can complicate purification and lower yields. For unsymmetrical analogues, the challenge lies in the sequential and controlled introduction of two different aryl groups onto the piperazine nitrogen atoms.
Furthermore, many traditional synthetic routes require harsh reaction conditions, such as high temperatures, and the use of expensive or toxic reagents, including heavy metal catalysts like palladium. patsnap.compatsnap.com While effective, the cost and environmental impact of these catalysts are significant drawbacks, especially for large-scale industrial production. patsnap.com The need for specialized equipment, for instance, for catalytic hydrogenation under pressure, also adds to the complexity and cost of synthesis. patsnap.com
Future directions in the synthetic design for this class of compounds are aimed at overcoming these challenges. A major goal is the development of more sustainable and cost-effective catalytic systems. This includes exploring catalysts based on more abundant and less toxic earth metals or even metal-free reaction conditions. nih.gov The use of photoredox catalysis, for example, presents a promising alternative to traditional metal-catalyzed cross-coupling reactions, although challenges in scalability and the use of metal-based photosensitizers still need to be addressed. mdpi.com
Finally, improving the flexibility of synthetic routes to allow for late-stage diversification is a continuous goal. This would enable the rapid generation of a library of analogues from a common intermediate, which is highly valuable for medicinal chemistry and drug discovery programs. researchgate.netresearchgate.net
Chemical Reactivity and Transformation Mechanisms of 4 4 4 Aminophenyl Piperazin 1 Yl Aniline
Reactivity of the Aromatic Amino Groups
The presence of amino groups on the phenyl rings makes them susceptible to a variety of electrophilic substitution and derivatization reactions. The electron-donating nature of the amino group activates the aromatic ring, influencing the regioselectivity of these transformations.
Electrophilic Aromatic Substitution Reactions
The amino groups in 4-[4-(4-Aminophenyl)piperazin-1-yl]aniline are strong activating groups, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) rings. Due to the para-substitution of the piperazine (B1678402) ring, the ortho positions are the primary sites for these reactions. The symmetrical nature of the molecule means that substitution can potentially occur on both aromatic rings.
Common electrophilic aromatic substitution reactions for anilines include halogenation and nitration. While specific studies on the electrophilic substitution of this compound are not extensively documented, the expected reactivity can be inferred from the behavior of similar aniline (B41778) derivatives.
Table 1: Expected Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Expected Major Product(s) |
| Bromination | Br₂ | 4-[4-(2-Amino-3,5-dibromophenyl)piperazin-1-yl]-3,5-dibromoaniline |
| Nitration | HNO₃/H₂SO₄ | 4-[4-(2-Amino-3-nitrophenyl)piperazin-1-yl]-2-nitroaniline |
Note: The table presents plausible products based on the known reactivity of anilines. The degree of substitution can be controlled by reaction conditions.
Acylation and Sulfonylation Processes
The primary amino groups of this compound readily undergo acylation and sulfonylation. These reactions are crucial for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Acylation can be achieved using various acylating agents, such as acid chlorides and acid anhydrides. For instance, the reaction with acetyl chloride would yield the corresponding diacetyl derivative. The selective mono-acylation of polyamines can be challenging but can be achieved under controlled conditions, such as using a protonated form of the amine. researchgate.net The use of acetic anhydride (B1165640) in an aqueous medium has also been reported for the chemoselective acylation of amines. researchgate.net
Sulfonylation, typically carried out with sulfonyl chlorides in the presence of a base, results in the formation of sulfonamides. For example, reaction with benzenesulfonyl chloride would produce the corresponding disulfonamide derivative.
Table 2: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product Name |
| Acylation | Acetic Anhydride | N,N'-(piperazine-1,4-diylbis(4,1-phenylene))diacetamide |
| Sulfonylation | Benzenesulfonyl Chloride | N,N'-(piperazine-1,4-diylbis(4,1-phenylene))bis(benzenesulfonamide) |
Diazo Coupling Reactions
The aromatic amino groups of this compound can be converted to diazonium salts through diazotization. This reaction is typically performed by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. icrc.ac.ir
The resulting bis(diazonium) salt is a versatile intermediate that can undergo various coupling reactions to form azo compounds, which are known for their applications as dyes and pigments. jbiochemtech.comuni.lu The diazonium groups can be coupled with activated aromatic compounds, such as phenols and other anilines, to introduce the azo linkage (-N=N-). researchgate.net For example, coupling with phenol (B47542) would lead to the formation of a bis(azo) dye. The solid-state diazotization and diazo coupling of some electron-rich aromatic compounds have also been reported. icrc.ac.ir
Reactivity of the Piperazine Nitrogen Atoms
The piperazine ring contains two secondary nitrogen atoms that are nucleophilic and can participate in a variety of reactions, including alkylation and the formation of amide and carbamate (B1207046) derivatives.
Nucleophilic Reactions and Alkylation
The secondary amine nitrogens of the piperazine ring are nucleophilic and can undergo reactions with electrophiles. N-alkylation is a common transformation, typically achieved by reacting the piperazine derivative with an alkyl halide. google.comnih.gov Due to the presence of two reactive nitrogen atoms, both mono- and di-alkylation are possible, and controlling the degree of substitution can be a synthetic challenge. researchgate.net Using a large excess of the piperazine starting material can favor mono-alkylation. The use of protecting groups, such as the Boc group, is a common strategy to achieve selective mono-alkylation. fishersci.finih.gov Reductive amination is another effective method for N-alkylation. nih.gov
Table 3: N-Alkylation of the Piperazine Ring
| Alkylating Agent | Product Name |
| Methyl Iodide | 4-[4-(4-Aminophenyl)-4-methylpiperazin-1-yl]aniline |
| Benzyl Bromide | 4-[4-(4-Aminophenyl)-4-benzylpiperazin-1-yl]aniline |
Formation of Amide and Carbamate Derivatives
The piperazine nitrogens can react with acylating agents, such as acid chlorides and anhydrides, to form amide linkages. This reaction is analogous to the acylation of the aromatic amino groups, and chemoselectivity can be an issue. However, under controlled conditions, it is possible to selectively acylate the piperazine nitrogens.
The formation of carbamates is another important transformation of the piperazine moiety. Carbamates can be synthesized by reacting the piperazine with chloroformates or by other methods such as the reaction of amines with isocyanates. nih.govbiointerfaceresearch.comresearchgate.net These derivatives are of significant interest in medicinal chemistry. The synthesis of unsymmetrical ureas from carbamates has also been reported. researchgate.netresearchgate.net
Table 4: Amide and Carbamate Formation at the Piperazine Nitrogens
| Reagent | Product Class |
| Acetyl Chloride | N,N'-diacetyl-1,4-bis(4-aminophenyl)piperazine |
| Phenyl Chloroformate | Diphenyl 4,4'-(piperazine-1,4-diyl)bis(4,1-phenylene)dicarbamate |
Oxidative and Reductive Transformations
The presence of two aniline moieties makes this compound particularly susceptible to oxidative and reductive reactions. These transformations are crucial not only for the synthesis of the compound itself but also for its subsequent chemical modifications.
The most prominent reductive transformation involving the chemical scaffold of this compound is the reduction of a nitro group precursor. This method is a common and vital step in the synthesis of this compound and its derivatives. The reduction of a dinitro precursor, 1,4-bis(4-nitrophenyl)piperazine, or a mono-nitro precursor, such as 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol, yields the corresponding diamine or amino-phenol derivative.
Several catalytic systems have been effectively employed for this transformation. A widely used method involves catalytic hydrogenation with Raney nickel as the catalyst. For instance, the reduction of 4-acetyl-1-(4-nitrophenyl)piperazine can be achieved using Raney nickel in ethanol (B145695) under hydrogen pressure to yield 4-acetyl-1-(4-aminophenyl)piperazine. prepchem.com Similarly, the synthesis of 4-(4-(4-aminophenyl)piperazin-1-yl)phenol from its nitro precursor is accomplished using Raney nickel in dimethylformamide under hydrogen pressure. tdcommons.org Another effective catalyst is palladium on carbon (Pd/C), which is used in the reduction of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol (B32764) in the presence of a hydrogen donor like sodium hypophosphite. chemicalbook.com
| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|
| 4-acetyl-1-(4-nitrophenyl)piperazine | Raney nickel, H₂ (60 psi) | Ethanol | 4-acetyl-1-(4-aminophenyl)piperazine | prepchem.com |
| 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol | Raney nickel, H₂ | Dimethylformamide | 4-(4-(4-aminophenyl)piperazin-1-yl)phenol | tdcommons.org |
| 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol | 5% Pd/C, Sodium hypophosphite monohydrate | Methoxyethanol/Water | 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine | chemicalbook.com |
The primary amino groups of this compound are prone to oxidation. While direct and detailed studies on the oxidation of this specific compound are not extensively documented in the reviewed literature, the electrochemical oxidation of structurally related compounds, such as 4-(piperazin-1-yl)phenol and its N-acetylated derivative, provides significant insights. researchgate.net
The electrochemical oxidation of these related phenols proceeds via the formation of a highly reactive p-quinone-imine intermediate. researchgate.net This intermediate is susceptible to nucleophilic attack. It is plausible that the oxidation of this compound would follow a similar pathway, where one of the aniline moieties is oxidized to a quinone-imine species. This reactive intermediate can then undergo further reactions, such as polymerization or reaction with other nucleophiles present in the medium. The presence of two amino groups suggests that complex oxidative coupling and polymerization reactions are possible, leading to the formation of polymeric structures with interesting electronic and material properties. The compound is noted to be reactive with oxidizing agents. fishersci.no
Mechanistic Studies of Key Reactions
Detailed mechanistic studies specifically for this compound are limited. However, by analogy with related compounds, the mechanisms of its key reactions can be inferred.
The catalytic hydrogenation of the nitro group to a primary amine is a well-established process. The mechanism on the surface of a heterogeneous catalyst like Raney nickel or palladium involves several steps:
Adsorption: The nitro compound adsorbs onto the catalyst surface.
Hydrogenation: The nitro group is sequentially reduced. This likely proceeds through nitroso and hydroxylamine (B1172632) intermediates.
Desorption: The final amine product desorbs from the catalyst surface.
The efficiency of this process is dependent on factors such as the catalyst, solvent, temperature, and hydrogen pressure.
Based on electrochemical studies of analogous phenols, the oxidation of this compound is proposed to follow an Electrochemical-Chemical (EC) mechanism. researchgate.net
Electrochemical Oxidation (E): The initial step involves the transfer of electrons from the aniline nitrogen to the electrode, forming a radical cation. This is followed by the loss of a proton and a second electron to yield a p-quinone-imine.
Chemical Reaction (C): The electrophilic quinone-imine intermediate can then undergo a variety of chemical reactions. A common pathway is a Michael-type addition reaction where a nucleophile attacks the quinone-imine ring. In the absence of other strong nucleophiles, another molecule of this compound could act as the nucleophile, leading to dimerization or polymerization.
This proposed mechanism highlights the potential for this compound to be used as a monomer in the synthesis of electroactive polymers.
Derivatives and Analogues of 4 4 4 Aminophenyl Piperazin 1 Yl Aniline: Structural Diversification
Design Principles for Novel Piperazine-linked Aryl Amine Derivatives
The design of new derivatives based on the 4-[4-(4-aminophenyl)piperazin-1-yl]aniline scaffold is guided by several strategic principles aimed at optimizing their biological activity and physicochemical properties. The piperazine (B1678402) ring is recognized as a "privileged structure" in drug design, frequently appearing in pharmaceuticals due to its favorable impact on pharmacokinetic profiles. mdpi.comnih.gov
Key design strategies include:
Scaffold Modification: The N-arylpiperazine scaffold is a primary molecular recognition element for many biological targets, particularly aminergic G-protein-coupled receptors (GPCRs). semanticscholar.org Modifications often focus on one or more parts of this pharmacophore to enhance affinity and selectivity. nih.gov
Molecular Hybridization: This principle involves combining the piperazine-linked diaryl amine core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov For instance, linking an N-benzylarylamide fragment to the piperazine moiety has been explored to develop tubulin polymerization inhibitors. nih.gov
Linker and Substituent Variation: The nature and length of linkers between the piperazine core and aryl groups, as well as the substituents on the aromatic rings, are systematically varied. nih.govmdpi.com Introducing different functional groups, such as carbonyl moieties or alkyl chains, can significantly increase the potency of derivatives. nih.gov For example, in the development of γ-secretase modulators, optimization of a urea (B33335) group on a piperazine derivative led to improved microsomal stability while maintaining activity. nih.gov
Conformational Restriction: Introducing conformational constraints can lead to higher receptor affinity and selectivity. This can be achieved by incorporating the piperazine ring into more rigid structures or by adding bulky substituents that limit free rotation. semanticscholar.org
The overarching goal of these design principles is to fine-tune the molecule's interaction with its biological target, leading to enhanced efficacy, selectivity, and better drug-like properties. nih.govnih.gov
Synthesis and Characterization of Substituted Anilino-Piperazine Analogues
The synthesis of analogues of this compound involves a range of established chemical reactions. The piperazine core provides two reactive nitrogen atoms that are readily functionalized. Common synthetic routes include N-alkylation via nucleophilic substitution, reductive amination, and N-arylation through methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com
A general approach for creating N-substituted piperazine derivatives involves reacting a piperazine-containing intermediate with various electrophiles like acid chlorides or sulfonyl chlorides. semanticscholar.orgnih.govnih.gov For example, target N-arylpiperazine derivatives have been prepared through the nucleophilic substitution reaction of sulfonyl chlorides with anilines under microwave irradiation. semanticscholar.org Another common method is the amide coupling reaction, where a piperazine amine is reacted with a carboxylic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov
The following table summarizes common synthetic pathways for creating substituted anilino-piperazine analogues.
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| Amide Coupling | Piperazine amine, Carboxylic acid | HATU, DIPEA, DMF | Amide derivatives | nih.gov |
| Nucleophilic Substitution | Piperazine, Alkyl/Aryl Halide | K₂CO₃, Acetonitrile | N-substituted piperazines | mdpi.com |
| Sulfonamide Formation | Piperazine amine, Sulfonyl chloride | Microwave irradiation | Sulfonamide derivatives | semanticscholar.org |
| Reductive Amination | Piperazine, Aldehyde/Ketone | NaBH(OAc)₃ | N-alkylated piperazines | acs.org |
| SNAr Reaction | N-Boc-piperazine, Chloro-pyrimidine | High temperature | N-aryl piperazines | nih.gov |
Once synthesized, the novel compounds are rigorously characterized to confirm their structure and purity. Standard analytical techniques employed include:
Incorporation into Fused Heterocyclic Systems
The this compound framework can be incorporated into larger, fused heterocyclic systems to access novel chemical space and generate compounds with diverse biological activities. mdpi.comnih.gov Fused heterocycles are common motifs in many approved drugs. drugbank.com The synthesis of these complex molecules often involves reacting the piperazine-aniline core or a suitable precursor with other heterocyclic building blocks.
A prominent example is the synthesis of quinoline-based derivatives. The quinoline (B57606) ring system is an isostere of naphthalene (B1677914) and is found in numerous antibacterial and anticancer agents. researchgate.netresearchgate.net Novel 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been synthesized by reacting 4,7-dichloroquinoline (B193633) with a piperazine-containing intermediate. nih.gov Similarly, pyrazolo[3,4-b]quinolines can be synthesized through multi-component reactions involving substituted anilines and pyrazole (B372694) derivatives. nih.gov
Other fused systems that have been constructed using piperazine-linked aryl amines include:
Quinazolin-4(3H)-ones: Synthesized by reacting chloroalkyl derivatives of quinazolinone with arylpiperazines. mdpi.comfao.org
Phthalazine-1,4-diones: Prepared through similar N-alkylation reactions. mdpi.comfao.org
Purine (B94841) Analogues: Created by the amination of a 6-chloropurine (B14466) intermediate with synthesized piperazine derivatives. nih.gov
Azolo nih.govmdpi.comfao.orgtriazines: These purine isosteres can be synthesized and subsequently aminated with various amines, including those attached to a piperazine ring, to create potential anticancer agents. mdpi.comresearchgate.net
These synthetic strategies allow for the systematic modification of the terminal heterocyclic fragment, the arylpiperazine moiety, and the linker connecting them, enabling extensive exploration of structure-activity relationships. mdpi.com
Regioselective Synthesis and Stereochemical Considerations in Derivative Libraries
When creating libraries of this compound derivatives, controlling the regioselectivity and stereochemistry is crucial, as these factors can profoundly influence biological activity.
Regioselective Synthesis refers to controlling where on a molecule a chemical reaction occurs. In the synthesis of complex piperazine derivatives, reactions can be designed to be highly regioselective. For instance, in the creation of 7-amino-substituted 1,2,4-triazolo[1,5-a] nih.govmdpi.comfao.orgtriazines, the significant difference in reactivity between two electrophilic carbon centers allows for selective reaction with nucleophiles. mdpi.com Similarly, when synthesizing substituted 2-(benzimidazol-2-yl)quinoxalines, mixtures of regioisomers are often formed, which can sometimes be separated for individual biological evaluation. nih.gov
Stereochemical Considerations are vital because the piperazine ring is not planar and can exist in different conformations (e.g., chair, boat). Substitution on the ring can create chiral centers, leading to stereoisomers (enantiomers and diastereomers). nih.gov These different stereoisomers can have distinct biological activities. nih.gov
Key aspects of stereochemistry in piperazine derivative synthesis include:
Diastereoselective Synthesis: Methods have been developed to preferentially form one diastereomer over another. For example, the reductive cyclization of diketooximes can predominantly form cis-isomers of 2,6-disubstituted piperazines. nih.gov A catalytic dimerization of 3-aminooxetanes has also been shown to produce 1,4-diaryl piperazines with excellent diastereoselectivity. rsc.org
Synthesis of Enantiopure Compounds: Accessing single enantiomers often requires asymmetric synthesis. One advanced method is the asymmetric lithiation of an N-Boc piperazine using a chiral ligand like (-)-sparteine, which allows for the synthesis of specific α-substituted piperazine stereoisomers. researchgate.net
Stereochemical Assignment: The absolute configuration of chiral centers and the relative stereochemistry of substituents are confirmed using techniques like X-ray crystallography and detailed NMR analysis. nih.govchemrxiv.org It has been observed that even for a specific enantiomer, such as (2S)-methylpiperazine, the ring can flip its conformation to place the substituent in a more stable equatorial position to minimize strain. nih.gov
The ability to control both the site of substitution and the three-dimensional arrangement of atoms is essential for creating well-defined libraries of derivatives for high-throughput screening and for understanding the precise structural requirements for a desired biological effect.
Computational and Theoretical Investigations of 4 4 4 Aminophenyl Piperazin 1 Yl Aniline and Its Analogues
Molecular Modeling and Electronic Structure Calculations (e.g., DFT studies)
Molecular modeling and quantum chemical computations, particularly Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of molecules. These methods provide detailed information about molecular geometry, electronic distribution, and reactivity.
Studies on analogous structures, such as 1-Acetyl-4-(4-hydroxyphenyl) piperazine (B1678402) (1A4HP), have utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to determine optimized molecular geometry, including bond lengths and angles, which show good correlation with experimental X-ray diffraction data. researchgate.net Such calculations also yield vibrational frequencies observed in FT-IR and FT-Raman spectra. researchgate.net
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For instance, comparative DFT studies on piperazine derivatives have been used to analyze charge transfer and biological activities based on the HOMO-LUMO gap. researchgate.net
Natural Bond Orbital (NBO) analysis is another component of these studies, revealing details about intramolecular charge transfer and donor-acceptor interactions that stabilize the molecule. researchgate.net Furthermore, computational methods can predict properties like the collision cross section (CCS), which relates to the molecule's shape in the gas phase. For the related compound 4-[4-(4-aminophenyl)piperazin-1-yl]phenol, predicted CCS values have been calculated for various adducts. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for 4-[4-(4-aminophenyl)piperazin-1-yl]phenol Data calculated using CCSbase. uni.lu
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 270.16008 | 164.2 |
| [M+Na]+ | 292.14202 | 169.6 |
| [M-H]- | 268.14552 | 168.8 |
| [M+K]+ | 308.11596 | 163.9 |
Quantitative Structure-Activity Relationship (QSAR) Analysis in Derivative Design
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is pivotal in drug design for predicting the activity of novel molecules and optimizing lead compounds.
For classes of compounds similar to 4-[4-(4-Aminophenyl)piperazin-1-yl]aniline, such as other aniline (B41778) derivatives, 3D-QSAR studies have been successfully employed. nih.gov These studies involve creating models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). For example, in a study on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors, robust 3D-QSAR models were developed. nih.gov The quality of these models is assessed by statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. The reported models achieved favorable q² values of 0.671 (CoMFA) and 0.608 (CoMSIA), demonstrating their utility. nih.gov
The process involves aligning a set of molecules with known activities and calculating their steric and electrostatic fields (in CoMFA) or other molecular descriptors. The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby saving significant time and resources in the drug discovery pipeline. This approach allows researchers to prioritize the synthesis of compounds with the highest predicted potency. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used to understand the molecular basis of drug action and to screen virtual libraries of compounds for potential new drugs.
For analogues of this compound, docking studies have been instrumental in elucidating their mechanism of action. For instance, derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone and [4-(4-fluorobenzyl)piperazin-1-yl]methanone have been identified as potent competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govnih.gov Docking simulations predicted the binding mode of these inhibitors within the catalytic cavity of both Agaricus bisporus tyrosinase (AbTYR) and a homology model of human tyrosinase. nih.govnih.gov These studies help to identify key amino acid residues involved in the interaction and explain the structure-activity relationships observed experimentally.
In one study, the most potent inhibitors were found to bear hydrophobic ortho-substituents, achieving IC₅₀ values in the low micromolar range (e.g., 1.5–4.6 μM), significantly more potent than the reference compound kojic acid. nih.gov Another study discovered an even more potent inhibitor with an IC₅₀ value of 0.18 μM. nih.gov Docking is also used to investigate interactions with other targets. For example, derivatives of 4-(4-methylpiperazin-1-yl)aniline have been investigated for their ability to bind and stabilize G-quadruplex DNA structures, which are implicated in cancer. researchgate.netresearchgate.net
Table 2: Inhibitory Activity and Docking Targets of Selected Piperazine Analogues
| Compound Class/Derivative | Biological Target | Key Finding/Activity | Reference |
|---|---|---|---|
| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives | Tyrosinase | Competitive inhibitors with IC₅₀ values as low as 1.5 μM. | nih.gov |
| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Tyrosinase | Competitive inhibitor with an IC₅₀ value of 0.18 μM. | nih.gov |
| 4-(4-methylpiperazin-1-yl)aniline derivatives | c-MYC G-quadruplex DNA | Identified as a fragment library hit for stabilizing G-quadruplex structures. | researchgate.net |
Conformational Analysis and Energetic Profiles of the Piperazine Scaffold
The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity. The piperazine ring, a central scaffold in this compound, is not planar and exhibits significant conformational flexibility.
Understanding the conformational preferences and the energy barriers between different conformers is crucial. The specific conformation of the piperazine scaffold and the relative orientation of the two aminophenyl groups can profoundly impact the molecule's ability to fit into a protein's binding site. A rigid scaffold might offer higher binding affinity due to a lower entropic penalty upon binding, while a more flexible scaffold can adapt to different target topographies. Computational methods can map the potential energy surface of the molecule, identifying low-energy conformers and the transition states between them, thus providing a comprehensive picture of the molecule's structural dynamics.
Advanced Analytical Techniques for Characterization and Purity Assessment of 4 4 4 Aminophenyl Piperazin 1 Yl Aniline and Its Derivatives
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of 4-[4-(4-aminophenyl)piperazin-1-yl]aniline. This method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For aromatic amines like the title compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For instance, a closely related compound, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, was analyzed by HPLC and found to have a purity of 99.7% (area percentage). chemicalbook.com Similarly, another derivative, 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine, demonstrated a purity of ≥96.0% by HPLC analysis. fishersci.com These examples underscore the effectiveness of HPLC in quantifying the purity of piperazine (B1678402) derivatives.
Quantitative analysis to determine the concentration of the compound in a sample can be achieved by creating a calibration curve using standards of known concentrations. A UV detector is typically employed, as the aminophenyl groups are strong chromophores.
Below is an interactive table detailing a representative set of HPLC conditions for the analysis of this compound.
| Parameter | Value |
| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Spectroscopic Characterization Methods
Spectroscopic methods are vital for the structural elucidation of this compound. These techniques provide detailed information about the compound's atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the symmetry of the molecule plays a key role. Due to the symmetrical nature of 1,4-bis(4-aminophenyl)piperazine, the protons on the two aminophenyl rings are chemically equivalent, simplifying the spectrum. The aromatic protons would appear as a set of doublets in the typical aromatic region (δ 6.5-7.0 ppm). The protons of the piperazine ring, also chemically equivalent, would produce a singlet in the aliphatic region (δ 3.0-3.5 ppm). The protons of the two primary amino groups (-NH₂) would also give rise to a singlet, typically in the range of δ 3.5-4.5 ppm, though its position can be affected by solvent and concentration. rsc.org
The ¹³C NMR spectrum provides information on the different carbon environments. The symmetrical structure would result in only a few distinct signals. Carbons of the phenyl rings would appear in the δ 115-150 ppm range, while the carbons of the piperazine ring would be found further upfield, typically around δ 45-55 ppm.
The following table summarizes the expected NMR chemical shifts for this compound.
| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic C-H (ortho to -NH₂) | ~6.6 (d) | ~116 |
| Aromatic C-H (ortho to piperazine) | ~6.8 (d) | ~119 |
| Piperazine C-H | ~3.2 (s) | ~49 |
| Amino N-H | ~3.6 (s, br) | N/A |
| Aromatic C-NH₂ | N/A | ~141 |
| Aromatic C-piperazine | N/A | ~143 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular formula is C₁₆H₂₀N₄, which corresponds to an average molecular weight of 268.36 g/mol and a monoisotopic mass of approximately 268.1688 g/mol . echemi.comepa.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 268. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways would likely involve:
Cleavage of the C-N bond between the phenyl ring and the piperazine nitrogen.
Fragmentation of the piperazine ring itself.
Loss of the amino group.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with a high degree of confidence.
| Parameter | Value |
| Molecular Formula | C₁₆H₂₀N₄ |
| Average Molecular Weight | 268.36 g/mol |
| Monoisotopic Mass | 268.1688 g/mol |
| Expected Molecular Ion (M⁺) | m/z 268 |
| Potential Major Fragments | m/z 175 (M - C₆H₆N)⁺, m/z 120 (C₆H₅N-NH₂)⁺, m/z 92 (C₆H₆N)⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. The primary amino groups (-NH₂) would exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears just below 3000 cm⁻¹. Aromatic C=C ring stretching bands are found in the 1500-1600 cm⁻¹ region. C-N stretching vibrations for both the aromatic amine and the tertiary amine of the piperazine ring would be present in the 1250-1350 cm⁻¹ range. nih.gov
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| Aromatic C=C Stretch | 1500 - 1600 |
| C-N Stretch | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of two aminophenyl chromophores connected to the piperazine ring results in a conjugated system that absorbs strongly in the UV region. One would expect to see intense absorption bands, likely between 200 and 350 nm, corresponding to π→π* transitions within the aromatic rings. mu-varna.bg
Advanced Diffraction Techniques for Solid-State Structure Determination (e.g., X-ray Crystallography)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique requires the growth of a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and torsional angles.
A crystallographic study would provide precise data as summarized in the representative table below, based on data for similar structures. researchgate.net
| Parameter | Description | Example Value/Information |
| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, etc. |
| Space Group | The specific symmetry group of the crystal. | P2₁/c, Pbca, etc. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | e.g., a=6.1, b=12.0, c=14.9 Å; β=94.0° |
| Bond Lengths | Precise distances between atoms (e.g., C-C, C-N). | Aromatic C-C: ~1.39 Å; C-N: ~1.40 Å |
| Bond Angles | Angles between adjacent bonds (e.g., C-N-C). | ~109.5° for sp³ carbons, ~120° for sp² carbons |
| Conformation | 3D arrangement of the molecule. | Piperazine ring in a chair conformation. |
Applications in Chemical Sciences and Materials Research
Role as Chemical Intermediates in Complex Organic Synthesis
The presence of two primary aromatic amine groups, coupled with the stable piperazine (B1678402) linker, positions this compound as a highly useful intermediate for constructing more complex molecular architectures.
The diamine nature of 4-[4-(4-aminophenyl)piperazin-1-yl]aniline makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. The two primary amine functionalities can undergo a range of cyclization and condensation reactions to form fused ring systems. A closely related structure, 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, serves as a crucial process intermediate in the preparation of the triazole antifungal agent, Posaconazole. tdcommons.org In the synthesis of Posaconazole, the aminophenylpiperazine core is a foundational element upon which the complex triazole-based structure is built. tdcommons.orgchemicalbook.com This demonstrates the utility of the aminophenylpiperazine scaffold in creating pharmacologically important heterocyclic systems.
The general principle extends to the formation of other heterocycles. For instance, research into biomass-derived feedstocks has shown that aromatic N-heterocyclic compounds, like pyridazines, can be synthesized and subsequently used to create high-performance polymers. In one such synthesis, a pyridazine-based compound was reacted with a curing agent, 4,4'-diaminodiphenylmethane, to produce an epoxy resin with superior thermal and mechanical properties. nih.gov This highlights a key application for diamino-aromatic compounds in generating robust heterocyclic materials.
Table 1: Examples of Heterocyclic Systems Derived from Arylpiperazine Intermediates
| Intermediate | Reagents/Conditions | Resulting Heterocyclic System | Final Product Application |
|---|---|---|---|
| 4-(4-(4-Nitrophenyl)piperazin-1-yl)phenol | Raney Nickel, Hydrogen | Aminophenyl-piperazinyl-phenol | Intermediate for triazole synthesis tdcommons.org |
This table illustrates synthetic pathways where arylpiperazine or analogous structures are precursors to complex heterocyclic molecules.
The rigid and symmetrical nature of this compound lends itself to the construction of advanced organic materials, such as high-performance polymers. The diamine functionality allows it to act as a monomer or a cross-linking agent in polymerization reactions, particularly in the formation of polyimides, polyamides, and epoxy resins.
Research has demonstrated that aromatic N-heterocyclic compounds can serve as feedstocks for polymers with enhanced characteristics. nih.gov For example, an epoxy resin created from a biomass-derived pyridazine (B1198779) precursor, when cured with a diamine, exhibited a higher glass transition temperature (187 °C vs. 173 °C for a standard resin), and a significant increase in char yield (140%), storage modulus (70%), and Young's modulus (93%). nih.gov The cured material also showed excellent intrinsic flame retardancy. nih.gov These findings underscore the potential of incorporating structures like this compound into polymer backbones to impart desirable thermal stability, mechanical strength, and other advanced properties.
Exploration in Medicinal Chemistry Scaffolds for Receptor Interaction Mechanisms
The arylpiperazine motif is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, particularly within the central nervous system (CNS). nih.gov
Arylpiperazines are a cornerstone in the development of ligands for aminergic G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The modular structure of arylpiperazines allows for systematic modifications to fine-tune affinity, selectivity, and pharmacokinetic properties. nih.gov The central piperazine ring, an N-aryl group, and a variable terminal moiety are the key components of this versatile template. nih.gov
The interaction of these ligands with their target receptors is highly specific. Docking studies show that the piperazine moiety typically forms a crucial charged-assisted hydrogen bond with a conserved aspartate residue in the third transmembrane helix of the receptor, while the aryl substituent embeds itself deep within the binding pocket. nih.gov Aripiprazole, a third-generation antipsychotic, is a prominent example of an arylpiperazine-based drug that exhibits high affinity for both dopamine D₂ and serotonin 5-HT₁ₐ/5-HT₂ₐ receptors. nih.gov The affinity of these ligands can be modulated by altering the length of the linker between the piperazine and the terminal group or by changing the nature of the aryl system. nih.gov
Table 2: Binding Affinity of Arylpiperazine-Based Drug Aripiprazole to Neurotransmitter Receptors
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
|---|---|---|
| Aripiprazole | Dopamine D₂ | 0.74 - 3.3 |
| Aripiprazole | Serotonin 5-HT₁ₐ | 1.7 |
| Aripiprazole | Serotonin 5-HT₂ₐ | 3.4 |
Data sourced from literature discussing arylpiperazines as aminergic GPCR ligands. nih.gov
In the field of oncology, nitrogen-containing heterocyclic scaffolds are of immense interest for designing kinase inhibitors. The pyrazolo[3,4-d]pyrimidine system, in particular, is considered a privileged scaffold because it is an isostere of the adenine (B156593) ring of ATP and can effectively mimic its binding to the hinge region of a kinase's active site. nih.gov
Derivatives based on the 4-aminopyrazolopyrimidine scaffold have yielded numerous potent and selective kinase inhibitors. nih.gov For instance, TAS-120, an inhibitor of Fibroblast Growth Factor Receptors (FGFRs), is built upon a 1H-pyrazolo[3,4-d]pyrimidin-4-amine core. nih.gov Similarly, inhibitors for Src family kinases, such as PP1 and PP2, utilize the pyrazolo[3,4-d]pyrimidin-4-amine scaffold to achieve high potency, with IC₅₀ values in the low nanomolar range. nih.gov While not a pyrazolopyrimidine itself, the this compound structure represents the type of diamino-aryl fragment that is frequently attached to such heterocyclic cores to modulate selectivity and occupy specific pockets within the kinase active site, thereby enhancing inhibitory activity.
Table 3: Examples of Kinase Inhibitors Based on a 4-Aminopyrazolopyrimidine Scaffold
| Inhibitor | Target Kinase | Potency (IC₅₀) |
|---|---|---|
| PP1 | LCK, Fyn (Src Family) | 3-6 nM |
| AD-80 | RET Kinase | 4 nM |
| Compound 32 | BTK / EGFR | 0.17 nM / 0.21 nM |
Data sourced from research on 4-aminopyrazolopyrimidine scaffolds in kinase inhibitor design. nih.gov
Potential in Dye and Pigment Chemistry
The extended π-conjugated system present in this compound suggests its potential application in the development of novel dyes and pigments. ambeed.com The structure contains two aniline (B41778) chromophores linked through a piperazine bridge, which can facilitate electronic communication between the two aromatic rings.
Compounds with similar poly-aromatic amine structures are known for their color properties. For example, Pararosaniline, which is structurally related through its 4-aminophenyl groups attached to a central carbon, is a well-known histological dye. nih.gov The color in such molecules arises from the delocalization of electrons across the conjugated system, allowing for the absorption of light in the visible spectrum. The two terminal amine groups on this compound also provide reactive sites for modification, allowing for the tuning of its chromophoric properties or for its covalent attachment to substrates like fabrics or polymers.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Methodological Advancements
Research on 4-[4-(4-Aminophenyl)piperazin-1-yl]aniline has predominantly focused on its synthesis and its application as a monomer in polymer chemistry.
Methodological Advancements in Synthesis: The most established method for synthesizing this compound involves a two-step process. The first step is the nucleophilic substitution reaction between piperazine (B1678402) and an excess of a p-halonitrobenzene, such as 1-chloro-4-nitrobenzene (B41953) or 4-fluoronitrobenzene, to form the precursor 1,4-bis(4-nitrophenyl)piperazine. inorgchemres.orgpatsnap.com The subsequent and key methodological step is the reduction of this dinitro compound to the target diamine. inorgchemres.orgbeilstein-journals.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a frequently cited method for this transformation, providing the final product in good yield. beilstein-journals.org Another approach involves the condensation of p-anisidine (B42471) with N,N-bis(2-haloethyl)-4-N-methyl-p-nitroaniline, followed by catalytic hydrogenation. These methods represent reliable and scalable routes to obtaining this symmetrical diamine.
Key Research Findings: The primary research application of this compound has been as a diamine monomer in the synthesis of high-performance polymers. It readily undergoes polycondensation reactions with various aromatic dicarboxylic acids (or their acid chlorides) and aromatic tetracarboxylic dianhydrides to produce novel aromatic polyamides and polyimides, respectively. inorgchemres.org These polymers are noted for their amorphous nature, which contributes to their excellent solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). inorgchemres.orgdergipark.org.tr This solubility is a significant advantage for processing. Furthermore, polymers incorporating this diamine exhibit high thermal stability, with high glass-transition temperatures (Tg) and decomposition temperatures often exceeding 500°C. inorgchemres.orgwikipedia.org
Unexplored Avenues in Synthetic Chemistry and Reactivity of this compound
Despite its utility, the full synthetic potential of this compound remains largely untapped.
Selective Functionalization: The symmetrical nature of the molecule, with two chemically equivalent primary amino groups, makes selective mono-functionalization a significant challenge. Most reported reactions involve the participation of both amino groups, leading to symmetrical products or polymers. inorgchemres.orgresearchgate.net The development of synthetic protocols to achieve selective mono-acylation, mono-alkylation, or mono-sulfonylation would open a major unexplored avenue. This would enable the creation of unsymmetrical derivatives, vastly expanding the library of accessible compounds and allowing for the synthesis of more complex, multifunctional molecules.
Reactivity Beyond Amide/Imide Formation: Research has concentrated on the formation of amide and imide linkages for polymerization. The reactivity of the aniline-type amino groups in other important organic transformations is an area ripe for exploration. For instance, their use in diazotization reactions followed by azo-coupling could lead to novel dyes and pigments. Similarly, their participation in C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) with different aryl halides could yield more complex tri- or tetra-arylamine structures with interesting electronic properties.
Green Synthetic Routes: While the existing synthetic methods are effective, they often rely on high temperatures and traditional organic solvents. patsnap.com There is an opportunity to explore greener synthetic alternatives. This could include the development of more efficient catalytic systems for the initial N-arylation of piperazine or for the reduction of the dinitro intermediate, potentially using milder conditions or more environmentally benign solvents.
Potential for Novel Derivative Discovery and Design based on the Arylpiperazine Core
The rigid and well-defined geometry of the this compound scaffold makes it an excellent platform for the rational design of new derivatives with specific functions.
Schiff Base and Coordination Chemistry: The primary amine functionalities are ideal for forming Schiff bases (imines) through condensation with various aldehydes and ketones. dergipark.org.trresearchgate.net The resulting bis(imine) ligands, featuring two chelating sites separated by the rigid piperazine linker, are excellent candidates for constructing novel coordination complexes and metallo-supramolecular architectures. inorgchemres.org The piperazine unit itself, along with the imine nitrogen and potentially other donor atoms on the aldehyde-derived portion, can create a multi-dentate ligand environment. nih.gov Such complexes could have applications in catalysis, sensing, or as magnetic materials.
Non-Polymeric Functional Molecules: Beyond polymers, the diamine can serve as a central core for building discrete functional molecules. For example, reaction with isocyanates could yield bis(urea) derivatives, while reaction with acid anhydrides under controlled conditions could produce bis(amic acid)s or other small molecules. researchgate.net These derivatives could be investigated for applications in medicinal chemistry, where the arylpiperazine motif is a well-established pharmacophore, or as building blocks for constructing larger, well-defined molecular architectures like dendrimers or molecular cages.
Emerging Applications in Advanced Chemical Technologies and Materials Science
The demonstrated properties of polymers derived from this compound position them for use in several advanced technology sectors.
High-Performance Films and Coatings: The solubility and high thermal stability of polyamides and polyimides derived from this diamine make them excellent candidates for producing robust films and coatings. inorgchemres.orgwikipedia.org These materials could be used as protective layers in microelectronics, as flexible substrates for electronic devices, or as high-temperature insulating materials. nih.gov The incorporation of the bulky, non-coplanar piperazine unit disrupts polymer chain packing, which enhances solubility without significantly compromising thermal properties. inorgchemres.org
Gas Separation Membranes: The properties of polyimides are of particular interest in the field of gas separation. ossila.com The precise tuning of the polymer structure by selecting specific dianhydride co-monomers to react with this compound could lead to membranes with tailored free volume and permeability/selectivity characteristics for specific gas pairs (e.g., O₂/N₂ or CO₂/CH₄).
Advanced Dielectrics: Aromatic polyimides are known for their low dielectric constants, a critical property for insulating materials in next-generation microelectronics. google.com The synthesis of polyimides from this compound and various fluorinated dianhydrides is a promising strategy for developing new low-k dielectric materials. dergipark.org.tr The combination of the rigid diamine structure and the fluorine content can lead to materials with reduced moisture uptake and low dielectric constants, suitable for high-frequency applications.
Q & A
(Basic) What are the common synthetic routes for 4-[4-(4-Aminophenyl)piperazin-1-yl]aniline?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reduction of nitro precursors. For example:
- Route 1: Reacting 4-nitrochlorobenzene with 1-methylpiperazine under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine .
- Route 2: Direct coupling of 4-aminophenylpiperazine derivatives using Buchwald-Hartwig amination, optimized with palladium catalysts .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to confirm intermediate formation.
- Purify via recrystallization (melting point: 89–91°C, as noted in CAS data) .
(Basic) How is the compound characterized using spectroscopic methods?
Methodological Answer:
- NMR: The aromatic protons (6.5–7.0 ppm) and piperazine methyl group (2.3–2.5 ppm) are diagnostic. Compare experimental shifts with computed spectra (PubChem CID 737253) .
- Mass Spectrometry: Molecular ion peak at m/z 191.28 (base form) or 264.2 (dihydrochloride salt) .
- IR: N–H stretching (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) confirm amine and piperazine groups .
(Advanced) How can Design of Experiments (DoE) optimize reaction yields?
Methodological Answer:
- Factorial Design: Vary parameters (temperature, catalyst loading, solvent polarity) to identify significant factors. For example, a 2³ factorial design revealed that solvent polarity (e.g., DMF vs. THF) has the largest impact on coupling efficiency .
- Response Surface Methodology (RSM): Optimize multi-step reactions by modeling yield as a function of reagent equivalents and reaction time .
Example Table:
| Factor | Low Level | High Level | Impact on Yield |
|---|---|---|---|
| Temperature | 60°C | 100°C | +15% |
| Catalyst Loading | 1 mol% | 5 mol% | +10% |
| Solvent | THF | DMF | +25% |
(Advanced) How to resolve contradictions in reported reaction yields?
Methodological Answer:
- Comparative Analysis: Replicate experiments under standardized conditions (e.g., purity >97%, anhydrous solvents) to isolate variables .
- Data Normalization: Account for differences in analytical methods (e.g., HPLC vs. gravimetric analysis) by cross-validating with NMR yield calculations .
Case Study: Discrepancies in oxidation yields (20–60%) were traced to varying peroxide concentrations; controlled titration resolved the issue .
(Basic) What purity analysis methods are recommended?
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; compare retention times with certified reference material (purity >97%) .
- Elemental Analysis: Validate %C, %H, %N against theoretical values (C: 69.07%, H: 8.96%, N: 21.97% for base form) .
(Advanced) How can computational methods improve reaction design?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for substitution reactions, identifying steric/electronic barriers .
- Machine Learning: Train models on reaction databases to predict optimal conditions (e.g., solvent, temperature) for novel derivatives .
Example: ICReDD’s reaction path search reduced optimization time for piperazine coupling by 40% .
(Basic) What are the handling and storage protocols?
Methodological Answer:
- Storage: Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
- Safety: Use PPE (gloves, goggles) and avoid inhalation (LD50 >500 mg/kg in rodents) .
(Advanced) How to study substitution reaction mechanisms?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Replace H with D at reactive sites to probe rate-determining steps .
- Trapping Intermediates: Use TEMPO or other radical scavengers to detect transient species in oxidative pathways .
(Advanced) How does this compound compare to structurally similar analogs?
Methodological Answer:
Table 1: Comparative Properties of Piperazine Derivatives
| Compound | LogP | Melting Point (°C) | Reactivity with HNO₃ |
|---|---|---|---|
| This compound | 2.1 | 89–91 | Moderate |
| 4-(4-Methylpiperazino)benzoic acid | 1.8 | 270 (dec.) | Low |
| 1-(4-Aminophenyl)-4-methylpiperazine | 2.3 | 95–97 | High |
Data sourced from PubChem and synthesis reports .
(Advanced) What are its applications in drug discovery?
Methodological Answer:
- Serotonin Receptor Modulators: The piperazine-amine scaffold binds 5-HT₁A/2A receptors; structure-activity relationship (SAR) studies guide lead optimization .
- Anticancer Agents: Derivatives inhibit kinase pathways (e.g., PI3K) with IC₅₀ values <1 µM in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
